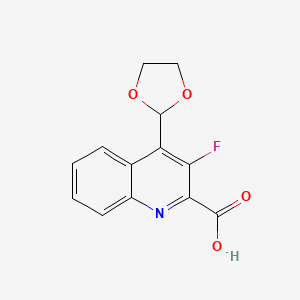
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, along with the dioxolane and fluoro substituents, imparts unique chemical properties that make it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- typically involves the functionalization of the quinoline ring. One common method includes the treatment of quinoline derivatives with ethylene glycol in the presence of p-toluenesulfonic acid, leading to the formation of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The fluoro substituent enhances the compound’s ability to form stable complexes with enzymes and receptors, leading to inhibition of their activity. The dioxolane ring may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-chloro-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-bromo-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-iodo-
Uniqueness
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and enhances the compound’s reactivity and stability. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative often exhibits higher biological activity and better pharmacokinetic properties.
Propiedades
Número CAS |
834884-27-4 |
|---|---|
Fórmula molecular |
C13H10FNO4 |
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)-3-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-10-9(13-18-5-6-19-13)7-3-1-2-4-8(7)15-11(10)12(16)17/h1-4,13H,5-6H2,(H,16,17) |
Clave InChI |
BEXWZMIUBGVDQF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(C(=NC3=CC=CC=C32)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
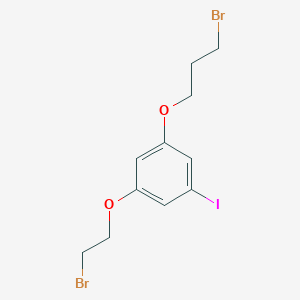
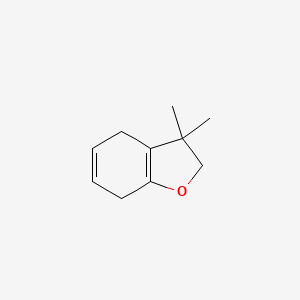
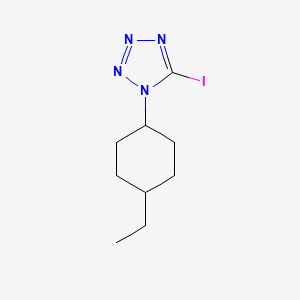
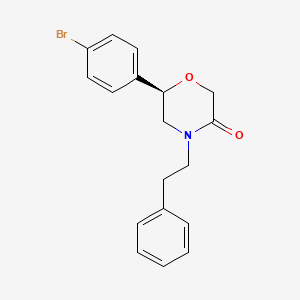

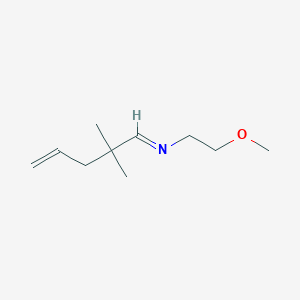
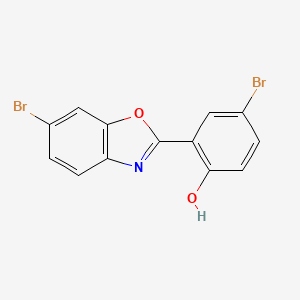
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
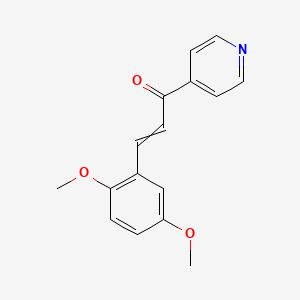
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
